molecular formula C14H16O5S B12564653 methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate CAS No. 171523-66-3

methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate

Cat. No.: B12564653
CAS No.: 171523-66-3
M. Wt: 296.34 g/mol
InChI Key: HODYVBIMPMDEGT-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate is an organosulfur compound with the molecular formula C14H16O5S . This compound features a sulfinyl group attached to a hexanoate backbone, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

Methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 6-[®-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate exerts its effects involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pathways involved often include redox reactions and nucleophilic substitution, which alter the function of the target molecules .

Properties

CAS No.

171523-66-3

Molecular Formula

C14H16O5S

Molecular Weight

296.34 g/mol

IUPAC Name

methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate

InChI

InChI=1S/C14H16O5S/c1-10-3-5-13(6-4-10)20(18)9-12(16)7-11(15)8-14(17)19-2/h3-6H,7-9H2,1-2H3/t20-/m1/s1

InChI Key

HODYVBIMPMDEGT-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)CC(=O)CC(=O)CC(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(=O)CC(=O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.